molecular formula C23H29N3O3S B4730527 N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide

N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4730527
M. Wt: 427.6 g/mol
InChI Key: MWTSNPVUEGJDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-piperidinylsulfonyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PSB-603 has been found to exhibit promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

PSB-603 exerts its effects by selectively inhibiting the activity of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for the synthesis of the pro-inflammatory mediator prostaglandin E2 (PGE2). By inhibiting mPGES-1, PSB-603 reduces the production of PGE2, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
PSB-603 has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. It has also been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. Additionally, PSB-603 has been found to have potential applications in the treatment of cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

PSB-603 has several advantages for use in lab experiments. It is a highly selective inhibitor of mPGES-1, which makes it a useful tool for studying the role of PGE2 in various biological processes. Additionally, PSB-603 has been found to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of PSB-603 is that it may have off-target effects on other enzymes that are structurally similar to mPGES-1.

Future Directions

PSB-603 has several potential future directions for research. One area of interest is the development of PSB-603 analogs that have improved selectivity and potency for mPGES-1. Additionally, PSB-603 has potential applications in the treatment of cancer and cardiovascular diseases, which could be further explored in future studies. Furthermore, the role of PGE2 in various biological processes is still not fully understood, and PSB-603 could be used as a tool to study this further.

Scientific Research Applications

PSB-603 has been extensively studied for its potential therapeutic applications in various research studies. It has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical models of inflammatory pain. Additionally, PSB-603 has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. Furthermore, it has been found to have potential applications in the treatment of cancer and cardiovascular diseases.

properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(20-8-6-19(7-9-20)18-25-14-4-5-15-25)24-21-10-12-22(13-11-21)30(28,29)26-16-2-1-3-17-26/h6-13H,1-5,14-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTSNPVUEGJDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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